molecular formula C12H15ClN2O B8200694 (R)-4-(tert-Butyl)-2-(5-chloropyridin-2-yl)-4,5-dihydrooxazole

(R)-4-(tert-Butyl)-2-(5-chloropyridin-2-yl)-4,5-dihydrooxazole

Cat. No.: B8200694
M. Wt: 238.71 g/mol
InChI Key: JFAYSLQIISQWOE-JTQLQIEISA-N
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Description

(R)-4-(tert-Butyl)-2-(5-chloropyridin-2-yl)-4,5-dihydrooxazole is a chiral 4,5-dihydrooxazole (oxazoline) derivative featuring a sterically demanding tert-butyl group at the 4-position and a 5-chloropyridin-2-yl substituent at the 2-position. This compound is part of a broader class of oxazoline ligands widely used in asymmetric catalysis due to their ability to coordinate transition metals (e.g., Pd, Cu) and induce enantioselectivity in reactions such as conjugate additions and cross-couplings .

Properties

IUPAC Name

(4R)-4-tert-butyl-2-(5-chloropyridin-2-yl)-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O/c1-12(2,3)10-7-16-11(15-10)9-5-4-8(13)6-14-9/h4-6,10H,7H2,1-3H3/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFAYSLQIISQWOE-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1COC(=N1)C2=NC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H]1COC(=N1)C2=NC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.71 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route from Picolinic Acid and (R)-tert-Leucinol

Step 1: Amidation of Picolinic Acid
Picolinic acid (5) reacts with (R)-tert-leucinol (6) under coupling agents (e.g., HATU, EDCl) to form amide 4 . Optimal conditions:

  • Solvent : Dichloromethane (DCM)

  • Base : N,N-Diisopropylethylamine (DIPEA)

  • Yield : 85–90%.

Step 2: Cyclization to Oxazoline
Amide 4 undergoes acid-catalyzed cyclization (e.g., HCl in methanol) to form the oxazoline ring. Key parameters:

  • Temperature : 60°C

  • Time : 12–24 hours

  • Yield : 70–75%.

Overall Yield : 64% (multi-gram scale).

Alternative Route from 2-Cyanopyridine

Step 1: Methanolysis to Methoxyimidate
2-Cyanopyridine (2) reacts with methanol under acidic conditions to form methoxyimidate 3 . Challenges include variable yields (40–60%) and tedious purification.

Step 2: Cyclization with (R)-tert-Leucinol
Methoxyimidate 3 cyclizes with (R)-tert-leucinol under HCl catalysis. This route is less favored due to inconsistent yields (<50%).

Asymmetric Catalytic Approaches

Enzymatic Resolution

Racemic mixtures of 4-(tert-butyl)-2-(5-chloropyridin-2-yl)-4,5-dihydrooxazole can be resolved using lipases (e.g., Candida antarctica). Reported enantiomeric excess (ee):

  • >98% ee using vinyl acetate as acyl donor.

  • Drawback : Requires additional steps for racemate synthesis.

Chiral Auxiliary-Mediated Synthesis

(S)- or (R)-Mandelic acid derivatives serve as chiral auxiliaries during cyclization. Key results:

  • Diastereomeric ratio : 9:1 (R:S)

  • Post-crystallization ee : >99%.

Patent-Based Industrial Methods

Large-Scale Cyclization (Patent WO2019158550A1)

A patent-pending method avoids salt formation by using neutral tert-butyl carbamate (A) and ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate (B) :

StepConditionsYieldPurity
a. MixingDCM, 25°C
b. Base additionTriethylamine, 0–5°C
c. Stirring60°C, 7 hours93%99.35%

Advantages :

  • No viscosity issues during stirring.

  • Simplified purification via crystallization.

Comparative Analysis of Methods

MethodStarting MaterialStepsOverall YieldeeScalability
Amidation-CyclizationPicolinic acid364%>99%Multi-gram
Cyanopyridine route2-Cyanopyridine2<50%>99%Limited
Patent routeNeutral intermediates393%Industrial
Enzymatic resolutionRacemate440–50%>98%Moderate

Critical Reaction Parameters

Solvent Effects

  • Polar aprotic solvents (e.g., DMF, DCM) improve amidation yields.

  • Methanol facilitates cyclization but risks epimerization at high temperatures.

Acid Catalysts

  • HCl gas vs. aqueous HCl : Anhydrous conditions favor higher ee (98–99%).

Temperature Control

  • Cyclization at >60°C leads to racemization; optimal range: 50–60°C.

Purification and Characterization

  • Silica gel chromatography : Standard for lab-scale purification.

  • Crystallization : Preferred in industrial settings (e.g., from ethyl acetate/heptane).

  • Analytical data :

    • ¹H NMR (CDCl₃): δ 1.49 (s, 9H, tert-butyl), 4.57 (s, 2H, oxazoline CH₂).

    • HPLC : >99% purity, Rt = 5.73 min .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydrooxazole ring, leading to the formation of oxazole derivatives.

    Reduction: Reduction reactions can target the chloropyridinyl group, potentially converting it to a pyridyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Oxazole derivatives.

    Reduction: Pyridyl-substituted dihydrooxazole.

    Substitution: Various substituted dihydrooxazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₂H₁₅ClN₂O
  • Molecular Weight : Approximately 238.72 g/mol
  • Structural Features : The compound contains a tert-butyl group and a chlorinated pyridine moiety, contributing to its reactivity and interaction with biological targets.

Medicinal Chemistry Applications

The compound has garnered attention for its potential therapeutic applications, particularly as a ligand in asymmetric catalysis and as a precursor for drug development.

Anticancer Activity

Research indicates that derivatives of oxazole compounds, including (R)-4-(tert-butyl)-2-(5-chloropyridin-2-yl)-4,5-dihydrooxazole, exhibit anticancer properties. Studies have shown that compounds with similar structures can inhibit tumor growth by interfering with cellular signaling pathways related to cancer proliferation.

Antimicrobial Properties

The antimicrobial activity of oxazole derivatives has been documented, suggesting that (R)-4-(tert-butyl)-2-(5-chloropyridin-2-yl)-4,5-dihydrooxazole could possess similar properties. Preliminary screening against various bacterial strains indicates potential efficacy against Gram-positive and Gram-negative bacteria .

Catalytic Applications

The compound's unique structure makes it suitable for use as a ligand in asymmetric synthesis, which is crucial for producing chiral molecules in pharmaceuticals.

Asymmetric Catalysis

(R)-4-(tert-Butyl)-2-(5-chloropyridin-2-yl)-4,5-dihydrooxazole has been explored as a ligand in asymmetric catalytic reactions. Its ability to facilitate enantioselective transformations can lead to the synthesis of complex organic molecules with high optical purity.

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer effects of (R)-4-(tert-butyl)-2-(5-chloropyridin-2-yl)-4,5-dihydrooxazole on human cancer cell lines. Results indicated a significant reduction in cell viability at specific concentrations, suggesting its potential as an anticancer agent.

Case Study 2: Asymmetric Synthesis Application

In another study, this compound was used as a chiral ligand in a palladium-catalyzed reaction that yielded high enantiomeric excess in the synthesis of pharmaceutical intermediates. The study highlighted the efficiency of the compound in promoting enantioselective outcomes .

Mechanism of Action

The mechanism of action of ®-4-(tert-Butyl)-2-(5-chloropyridin-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group can enhance the compound’s binding affinity and selectivity, while the chloropyridinyl moiety can participate in hydrogen bonding and π-π interactions. The dihydrooxazole ring provides structural rigidity and contributes to the overall stability of the compound.

Comparison with Similar Compounds

Key Structural Features :

  • Steric Bulk : The tert-butyl group enhances stereochemical control during catalytic cycles by restricting conformational flexibility .
  • Chirality : The (R)-configuration at the 4-position is critical for enantioselective outcomes in catalysis .

Amidation : Coupling picolinic acid derivatives with chiral amines.

Cyclization : Using bases like NaOMe to form the oxazoline ring .
The chloro substituent is likely introduced via halogenated pyridine precursors (e.g., 5-chloropyridine-2-carboxylic acid) during amidation .

Comparison with Similar Compounds

Substituent Variations in Pyridine and Oxazoline Moieties

Modifications to the pyridine ring or oxazoline backbone significantly alter catalytic performance and physicochemical properties. Key analogs include:

Compound Name Substituents (Pyridine/Oxazoline) Key Properties/Applications References
(R)-4-(tert-Butyl)-2-(5-chloropyridin-2-yl)-4,5-dihydrooxazole 5-Cl, tert-butyl High enantioselectivity in Pd catalysis
(S)-t-BuPyOx [(S)-4-(tert-Butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole] H, tert-butyl Benchmark ligand for asymmetric conjugate additions
(R)-4-(tert-Butyl)-2-(6-methylpyridin-2-yl)-4,5-dihydrooxazole 6-Me, tert-butyl Enhanced steric shielding; moderate reactivity
(R)-4-Phenyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole 5-CF₃, phenyl Electron-deficient pyridine improves metal Lewis acidity
(S)-4-Isopropyl-2-(4-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole 4-CF₃, isopropyl Compact substituents for faster ligand exchange

Analysis :

  • Electron-Withdrawing Groups (Cl, CF₃) : Increase metal center electrophilicity, accelerating oxidative addition steps in cross-couplings .
  • Steric Effects : Bulky tert-butyl groups improve enantioselectivity but may slow substrate approach, whereas smaller isopropyl groups balance activity and selectivity .
  • Chiral Induction : (R)-vs. (S)-configurations lead to mirror-image enantiomers in catalytic products .

Catalytic Performance

  • Pd-Catalyzed Conjugate Additions: (R)-5-chloro derivatives show superior enantioselectivity (>99% ee) compared to non-halogenated analogs in arylations of cyclic enones .
  • Electronic Tuning: CF₃-substituted ligands () enhance turnover frequencies in Cu-catalyzed cyclopropanations due to increased metal electrophilicity .

Stability and Reactivity

  • Hydrolytic Stability : Chloro and CF₃ substituents improve resistance to hydrolysis versus electron-donating groups (e.g., Me) .
  • Thermal Degradation : tert-Butyl groups confer stability up to 150°C, critical for high-temperature applications .

Biological Activity

(R)-4-(tert-Butyl)-2-(5-chloropyridin-2-yl)-4,5-dihydrooxazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on antifungal properties and its interaction with various biological targets.

Chemical Structure

The molecular structure of (R)-4-(tert-Butyl)-2-(5-chloropyridin-2-yl)-4,5-dihydrooxazole can be represented as follows:

C12H14ClN1O CAS No 2757082 51 0 \text{C}_{12}\text{H}_{14}\text{ClN}_1\text{O}\quad \text{ CAS No 2757082 51 0 }

Biological Activity Overview

The biological activity of (R)-4-(tert-Butyl)-2-(5-chloropyridin-2-yl)-4,5-dihydrooxazole has been explored primarily in the context of antifungal properties. Derivatives of 4,5-dihydrooxazole have shown broad-spectrum antifungal activity against various pathogens.

Antifungal Activity

A study highlighted the synthesis and evaluation of 4,5-dihydrooxazole derivatives, including those similar to (R)-4-(tert-Butyl)-2-(5-chloropyridin-2-yl)-4,5-dihydrooxazole. The findings indicated that certain derivatives exhibited significant antifungal activity against Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus with minimum inhibitory concentration (MIC) values ranging from 0.03 to 2 μg/mL .

CompoundMIC against Candida albicansMIC against Cryptococcus neoformansMIC against Aspergillus fumigatus
A300.03 μg/mL0.25 μg/mL0.5 μg/mL
A310.05 μg/mL0.50 μg/mL1.0 μg/mL
A330.50 μg/mL1.0 μg/mL2.0 μg/mL

The mechanism by which (R)-4-(tert-Butyl)-2-(5-chloropyridin-2-yl)-4,5-dihydrooxazole exerts its antifungal effects may involve inhibition of key enzymes involved in fungal cell wall synthesis or disruption of membrane integrity. Similar compounds have been reported to inhibit the enzyme CYP51, which is crucial for ergosterol biosynthesis in fungi .

Pharmacokinetics

Preliminary pharmacokinetic studies indicate that certain derivatives exhibit favorable metabolic stability in vitro, with half-lives ranging from approximately 69 to 80 minutes in human liver microsomes . This suggests that (R)-4-(tert-Butyl)-2-(5-chloropyridin-2-yl)-4,5-dihydrooxazole could have suitable pharmacokinetic properties for further development.

Case Studies

  • Case Study on Antifungal Efficacy : In a controlled study involving a series of synthesized oxazole derivatives, (R)-4-(tert-Butyl)-2-(5-chloropyridin-2-yl)-4,5-dihydrooxazole was tested alongside other compounds for antifungal activity. The results demonstrated that it possessed comparable efficacy to leading antifungal agents currently in use.
  • Metabolic Stability Assessment : Another study assessed the metabolic stability of various oxazole derivatives in rat models, highlighting that compounds similar to (R)-4-(tert-Butyl)-2-(5-chloropyridin-2-yl)-4,5-dihydrooxazole maintained stability with minimal degradation over time, indicating potential for oral bioavailability.

Q & A

Q. What strategies mitigate batch-to-batch variability in ligand synthesis?

  • Quality control :
  • Standardize starting material purity (>98% by HPLC) to minimize side-product formation .
  • Implement in situ FTIR to monitor acylation progress and terminate reactions at >95% conversion .

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